Aqueous Solubility Advantage over Methyl Ester
The target compound possesses a free carboxylic acid (predicted pKa ~4.2), which confers substantially higher aqueous solubility at neutral pH compared to the methyl ester analog. Computational models predict an intrinsic solubility of approximately 15–25 μg/mL for the acid form, while the methyl ester is estimated at <5 μg/mL [1]. This difference is critical for laboratories performing biochemical assays, surface plasmon resonance (SPR), or NMR-based fragment screening, where compounds must remain in solution at concentrations ≥50 μM without organic co-solvents [2].
| Evidence Dimension | Aqueous solubility (predicted intrinsic solubility, μg/mL, pH 7.4) |
|---|---|
| Target Compound Data | 15–25 μg/mL (estimated by QSAR model) |
| Comparator Or Baseline | Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate: <5 μg/mL |
| Quantified Difference | ≥3- to 5-fold higher solubility for the acid |
| Conditions | In silico prediction (ALOGPS/ESOL); experimental validation pending |
Why This Matters
Superior solubility directly reduces DMSO carryover artefacts and expands the usable concentration range in fragment-based and biophysical screening, justifying the selection of the acid form over the ester for assay-ready compound libraries.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Solubility prediction for 4-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid and its methyl ester analog. http://www.vcclab.org/lab/alogps/ (accessed 2026-04-30). View Source
- [2] Keserü, G. M.; Makara, G. M. The Influence of Lead Discovery Strategies on the Properties of Drug Candidates. Nat. Rev. Drug Discov. 2009, 8, 203–212. View Source
